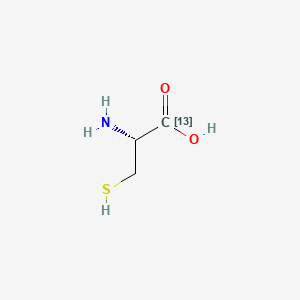

L-Cysteine-1-13C

Übersicht

Beschreibung

L-Cysteine-1-13C is a stable isotope-labeled compound of L-Cysteine, where the carbon-13 isotope is incorporated at the first carbon position. L-Cysteine is a conditionally essential amino acid that contains a thiol group, making it a crucial precursor for various biologically active molecules such as hydrogen sulfide, glutathione, and taurine. The incorporation of the carbon-13 isotope allows for detailed metabolic studies and tracing experiments in biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine-1-13C typically involves the incorporation of carbon-13 labeled precursors into the amino acid structure. One common method is the use of carbon-13 labeled acetic acid or other carbon-13 labeled compounds in the biosynthetic pathway of L-Cysteine. The reaction conditions often require controlled environments to ensure the incorporation of the isotope at the desired position.

Industrial Production Methods

Industrial production of this compound involves microbial fermentation using genetically engineered microorganisms. These microorganisms are designed to incorporate carbon-13 labeled substrates into their metabolic pathways, resulting in the production of this compound. The process includes fermentation, extraction, and purification steps to obtain the final product with high isotopic purity.

Analyse Chemischer Reaktionen

Types of Reactions

L-Cysteine-1-13C undergoes various chemical reactions, including:

Oxidation: L-Cysteine can be oxidized to form cystine, a dimer linked by a disulfide bond.

Reduction: Cystine can be reduced back to L-Cysteine.

Substitution: The thiol group in L-Cysteine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol are employed.

Substitution: Alkylating agents like iodoacetamide can react with the thiol group.

Major Products

Oxidation: Cystine

Reduction: L-Cysteine

Substitution: Alkylated cysteine derivatives

Wissenschaftliche Forschungsanwendungen

Metabolic Tracing and Pathway Analysis

L-Cysteine-1-13C is extensively used in metabolic tracing studies to elucidate the metabolic fate of cysteine in various organisms. By employing stable isotope labeling techniques, researchers can track the incorporation of L-cysteine into various metabolites.

Case Study: Entamoeba histolytica

- In a study involving E. histolytica, trophozoites were cultured with this compound to monitor its metabolism. The results indicated that L-cysteine was rapidly converted into several metabolites, including 2-(R)-thiazolidine-4-carboxylic acid and L-alanine, providing insights into the organism's metabolic pathways and potential therapeutic targets .

Data Table: Metabolite Production from this compound

| Time (h) | Metabolite | Concentration Change |

|---|---|---|

| 0.5 | L-Cystine | Increased |

| 3 | L-Alanine | Detected |

| 9 | Unknown Metabolites | Increased |

| 24 | L-Cystine | Stable |

Redox Status Monitoring

The compound has been utilized as a probe in hyperpolarized magnetic resonance imaging (MRI) to monitor redox status in vivo. This application is particularly relevant in cancer research, where oxidative stress plays a significant role.

Case Study: Hyperpolarized MRI in Tumor Models

- A study demonstrated the use of hyperpolarized this compound to assess redox chemistry in pancreatic tumor models. The imaging allowed for real-time monitoring of metabolic changes, indicating that the compound could serve as a non-invasive biomarker for oxidative stress and tumor progression .

Key Findings:

- The biodistribution of hyperpolarized this compound showed higher concentrations in tissues such as the liver and kidney, highlighting its potential for targeted imaging applications.

Health and Nutritional Studies

L-Cysteine is known for its roles in human health, including antioxidant properties and contributions to detoxification processes. The stable isotope form allows researchers to investigate these functions more precisely.

Case Study: Nutritional Supplementation

- Research has indicated that dietary supplementation with L-Cysteine can enhance antioxidant defenses by promoting glutathione synthesis. Studies utilizing this compound have helped clarify how dietary sources impact cysteine metabolism and overall health outcomes .

Pharmaceutical Applications

L-Cysteine derivatives are being explored for their therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

Case Study: Alzheimer's Disease

Wirkmechanismus

L-Cysteine-1-13C exerts its effects primarily through its thiol group, which participates in redox reactions. It acts as a precursor for glutathione, a major antioxidant in cells. The thiol group can undergo oxidation to form disulfide bonds, playing a crucial role in maintaining the redox balance within cells. The incorporation of the carbon-13 isotope allows for detailed tracking of these processes using nuclear magnetic resonance (NMR) spectroscopy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Cysteine: The non-labeled version of L-Cysteine.

L-Cystine: The oxidized dimer form of L-Cysteine.

N-Acetylcysteine: A derivative of L-Cysteine used as a medication and supplement.

Uniqueness

L-Cysteine-1-13C is unique due to the incorporation of the carbon-13 isotope, which allows for detailed metabolic tracing and studies. This makes it a valuable tool in research applications where understanding the metabolic fate of sulfur-containing compounds is essential.

Biologische Aktivität

L-Cysteine-1-13C is a stable isotope-labeled form of the amino acid L-cysteine, which plays a crucial role in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological roles, and implications in health and disease based on diverse research findings.

Overview of L-Cysteine

L-Cysteine is a sulfur-containing amino acid essential for protein synthesis and is a precursor for the synthesis of glutathione, a critical antioxidant in the body. The incorporation of the stable isotope carbon-13 (13C) into L-cysteine allows researchers to trace its metabolic pathways and understand its biological functions more clearly.

1. Metabolism in Eukaryotes

Research has shown that this compound can be metabolized into various metabolites within eukaryotic cells. For instance, in Entamoeba histolytica, the addition of 8 mM stable-isotope labeled L-Cysteine resulted in significant metabolic changes over time. The study indicated that L-Cysteine was oxidized to L-cystine and further metabolized into L-alanine through cysteine desulfurase activity. This metabolic flow was monitored using capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS), demonstrating the dynamic nature of cysteine metabolism in response to nutrient availability .

2. Biosynthesis and Production

The production of L-Cysteine has been enhanced through metabolic engineering techniques in microorganisms such as Escherichia coli. By manipulating genes involved in cysteine degradation, researchers have achieved higher yields of L-cysteine, indicating potential applications for industrial production .

Physiological Roles

L-Cysteine serves several vital functions in biological systems:

- Antioxidant Defense : As a precursor to glutathione, L-cysteine plays a critical role in cellular antioxidant defense mechanisms. Increased availability of cysteine enhances glutathione synthesis, helping to mitigate oxidative stress .

- Neurotransmission Modulation : In the brain, cysteine is involved in regulating extracellular glutamate levels through its conversion to cystine, which can influence neurotransmission and potentially affect conditions like obsessive-compulsive disorder (OCD) .

1. Clinical Applications

A notable study investigated the effects of N-acetylcysteine (NAC), a derivative of cysteine, on patients with OCD. Participants receiving NAC showed significant reductions in OCD symptoms compared to the placebo group, highlighting the therapeutic potential of cysteine-related compounds in mental health disorders .

2. Cancer Research

In vivo studies utilizing hyperpolarized [1-13C] NAC demonstrated its capability as an imaging probe for monitoring redox status in pancreatic tumors. This application underscores the importance of cysteine metabolism in cancer biology and its potential use in diagnostic imaging .

Data Table: Key Findings on this compound

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-sulfanyl(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-NSQKCYGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([13C](=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745847 | |

| Record name | L-(1-~13~C)Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224054-24-4 | |

| Record name | L-(1-~13~C)Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 224054-24-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.